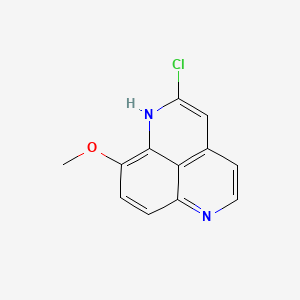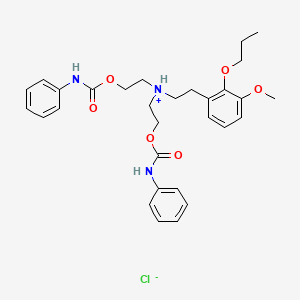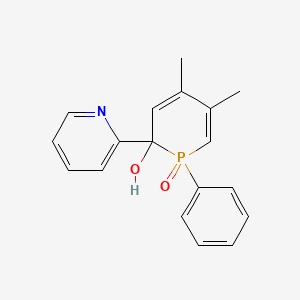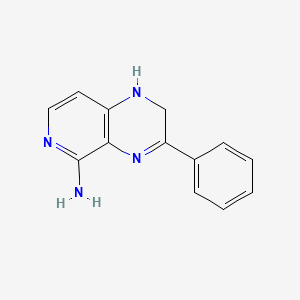
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridine ring fused to a pyrazine ring, with an amine group at the 5-position and a phenyl group at the 3-position of the dihydro form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(3,4-b)pyrazin-5-one derivatives, while substitution reactions can produce various substituted pyridopyrazines.
Applications De Recherche Scientifique
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo(4,3-e)[1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs.
Pyrido(2,3-b)pyrazine: Exhibits similar chemical properties and applications.
Uniqueness: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings
Propriétés
Numéro CAS |
87619-51-0 |
|---|---|
Formule moléculaire |
C13H12N4 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C13H12N4/c14-13-12-10(6-7-15-13)16-8-11(17-12)9-4-2-1-3-5-9/h1-7,16H,8H2,(H2,14,15) |
Clé InChI |
PUUKKUPSFCOMKD-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=C(N1)C=CN=C2N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


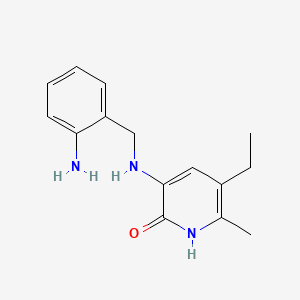
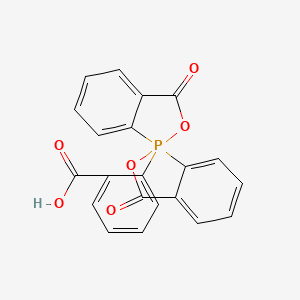
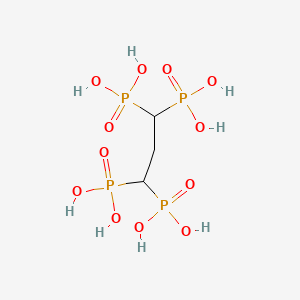
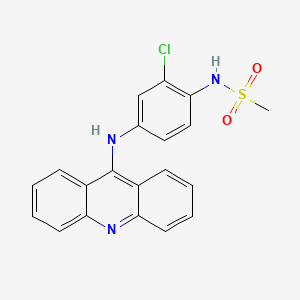

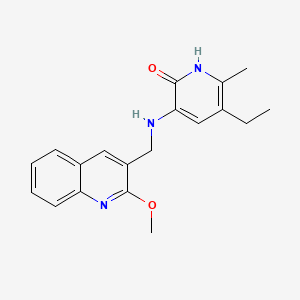
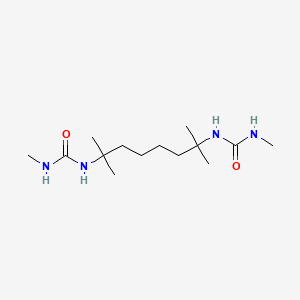
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
